

4,5'-Bithiazole chemical properties and structure

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Compound of Interest

Compound Name: 4,5'-Bithiazole

Cat. No.: B13884804

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An In-depth Technical Guide on the Core Chemical Properties and Structure of **4,5'-Bithiazole** Derivatives

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **4,5'-bithiazole** derivatives, with a focus on compounds that have garnered interest in drug development. Due to the limited availability of data on the unsubstituted **4,5'-bithiazole** parent compound, this document centers on well-characterized derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Structure and Isomerism

The bithiazole scaffold consists of two interconnected thiazole rings. The connectivity between the rings determines the isomer. This guide focuses on the **4,5'-bithiazole** linkage, where the connection is between the 4-position of one thiazole ring and the 5-position of the second. For comparative purposes, data for the 4,4'-bithiazole isomer is also presented.

Core Structures:

- **4,5'-Bithiazole:** The fundamental scaffold of interest.
- **4,4'-Bithiazole:** A common, related isomer.

Physicochemical Properties

Quantitative data for prominent bithiazole derivatives are summarized below. These properties are crucial for understanding the compound's behavior in biological and chemical systems.

Table 1: Physicochemical Properties of 4'-Methyl-N2-phenyl-[4,5'-bithiazole]-2,2'-diamine

Property	Value	Source
IUPAC Name	5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine	[1]
Molecular Formula	C ₁₃ H ₁₂ N ₄ S ₂	[1]
Molecular Weight	288.4 g/mol	[1]
Exact Mass	288.05033875 Da	[1]
XLogP3	3.6	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	3	[1]

Table 2: Physicochemical Properties of 4,4'-Bithiazole and its Diamino Derivative

Property	4,4'-Bithiazole	2,2'-Diamino-4,4'-bithiazole	Source
IUPAC Name	4-(1,3-thiazol-4-yl)-1,3-thiazole	4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine	[2][3]
Molecular Formula	C ₆ H ₄ N ₂ S ₂	C ₆ H ₆ N ₄ S ₂	[2][3]
Molecular Weight	168.2 g/mol	198.3 g/mol	[2][3]
Melting Point	Not Available	250 °C (decomposes)	[4][5]
Boiling Point	Not Available	499.8 °C at 760 mmHg (Predicted)	[5]
Density	Not Available	1.6 g/cm ³ (Predicted)	[5]
XLogP3	1.7	1.1	[2][3]

Spectroscopic and Structural Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectra for a single definitive **4,5'-bithiazole** are not available in the search results, the synthesis of various derivatives relies on standard spectroscopic techniques.[6]

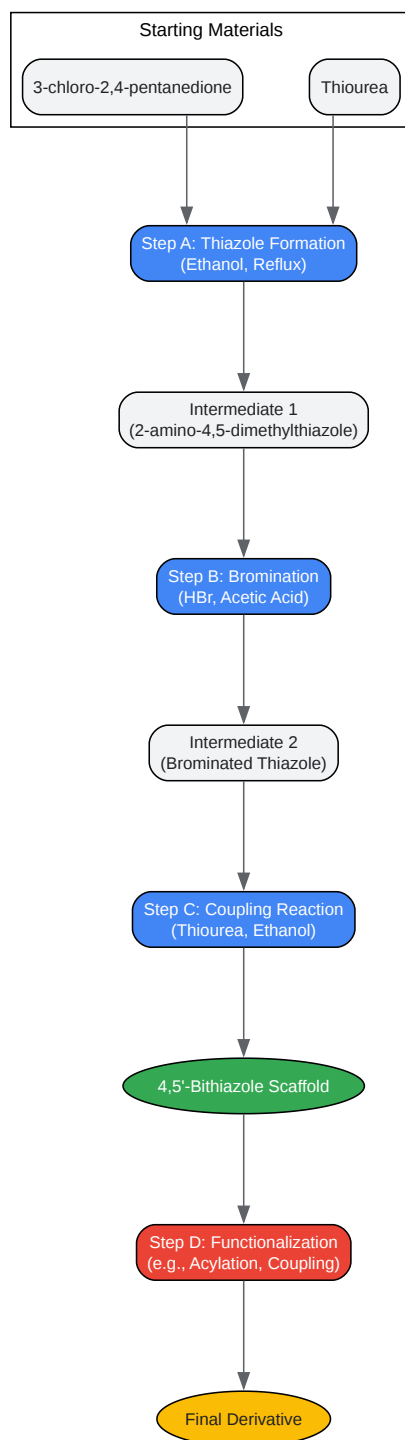
- ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to determine the carbon-hydrogen framework of the molecule.[6]
- Mass Spectrometry (MS): ESI-MS is often used to confirm the molecular weight of the synthesized compounds.[6]
- X-ray Crystallography: This technique provides the definitive 3D structure of the molecule in its crystalline state. The binding mode of a potent **4,5'-bithiazole** inhibitor (compound 18) in complex with its target protein, DNA gyrase B, was determined by X-ray crystallography, confirming its in silico binding model.[7][8][9] The structural coordinates for this complex are deposited in the RCSB Protein Data Bank under the accession code 4DUH.[8]

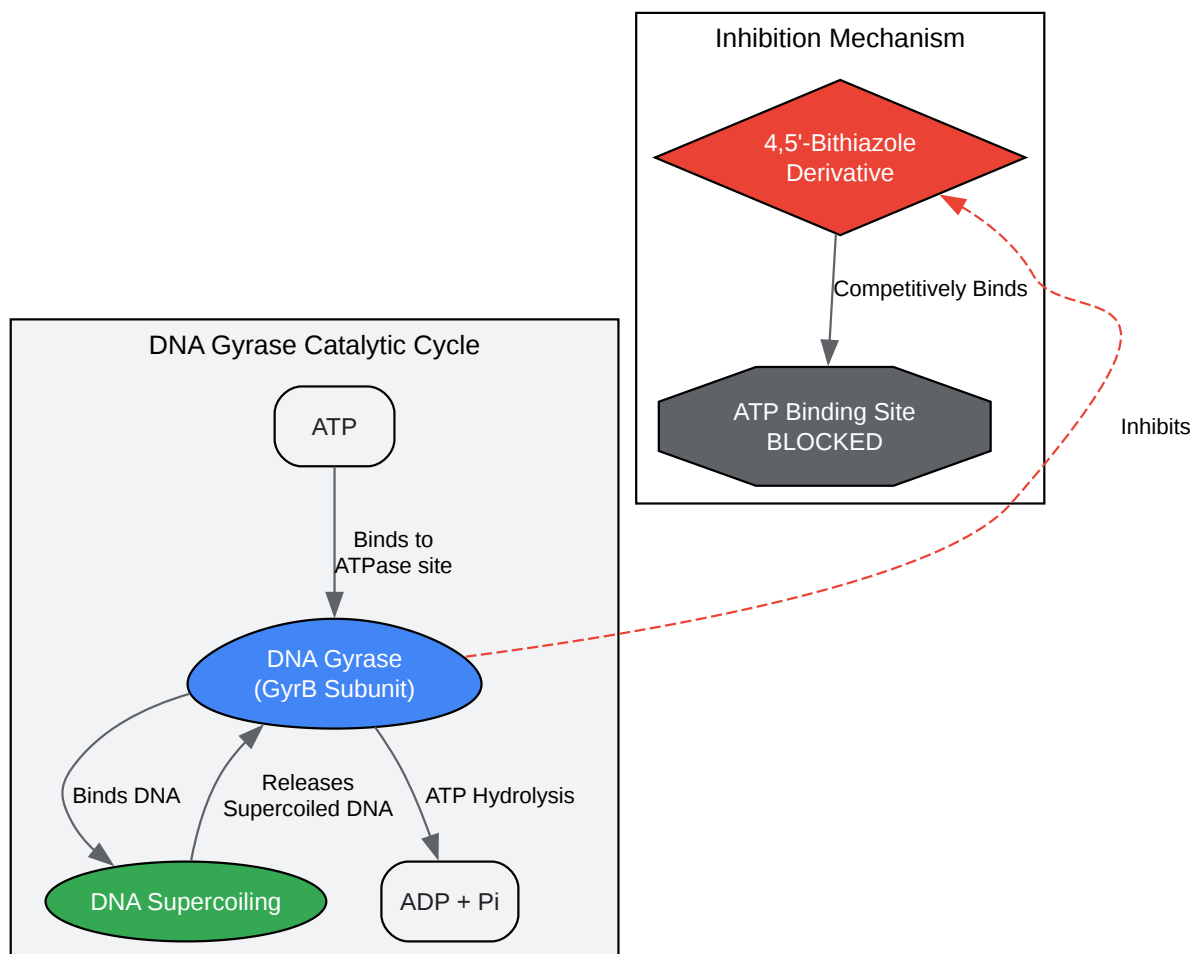
Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of bithiazole derivatives.

General Synthesis Workflow

The synthesis of substituted **4,5'-bithiazole** derivatives often involves a multi-step process. A representative synthetic scheme is outlined below.^[6]





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